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Compound of Interest

Compound Name: SH1573

Cat. No.: B15575963 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-leukemic activity of SH1573, a novel

mutant isocitrate dehydrogenase 2 (mIDH2) inhibitor, with other approved and investigational

therapies for acute myeloid leukemia (AML). The information presented is supported by

preclinical and clinical data to aid in the evaluation of SH1573 for research and development

purposes.

Executive Summary
SH1573 is a potent and selective inhibitor of the mIDH2 R140Q protein, a key driver in a

subset of AML cases.[1] Preclinical studies have demonstrated its efficacy in reducing the

oncometabolite 2-hydroxyglutarate (2-HG), inducing differentiation of leukemic cells, and

prolonging survival in animal models.[1] This guide compares the performance of SH1573 with

other mIDH inhibitors, namely Enasidenib (AG-221), Ivosidenib (AG-120), and Olutasidenib

(FT-2102), providing a comprehensive overview of their respective mechanisms, efficacy, and

developmental status.

Mechanism of Action: Targeting Mutant IDH2
Mutations in the IDH2 gene, particularly at the R140 and R172 residues, are found in

approximately 10-12% of AML patients.[2] These mutations lead to a neomorphic enzymatic

activity, converting α-ketoglutarate (α-KG) to the oncometabolite 2-HG.[2] Elevated levels of 2-

HG competitively inhibit α-KG-dependent dioxygenases, including histone and DNA
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demethylases, leading to epigenetic alterations that block hematopoietic differentiation and

promote leukemogenesis.[2]

SH1573 and other mIDH2 inhibitors act by selectively binding to the mutant IDH2 enzyme and

inhibiting its ability to produce 2-HG. This reduction in 2-HG levels is intended to restore normal

epigenetic regulation, leading to the differentiation of leukemic blasts into mature myeloid cells.

[1][3]
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Mutant IDH2 signaling pathway and the point of intervention for SH1573.
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Comparative Performance Data
The following tables summarize the available preclinical and clinical data for SH1573 and its

key comparators.

Table 1: In Vitro Efficacy of mIDH Inhibitors
Compound Target Cell Line IC50 (nM)

2-HG
Inhibition

Reference

SH1573
mIDH2

R140Q

TF-1 (mIDH2

R140Q)
15.7 Potent [1]

Enasidenib

(AG-221)
mIDH2

TF-1 (mIDH2

R140Q)
23.9 Potent [1]

Ivosidenib

(AG-120)
mIDH1

U87MG

(mIDH1

R132H)

12 Potent [4]

Olutasidenib

(FT-2102)
mIDH1

Patient-

derived
N/A Potent [5]

Table 2: In Vivo Efficacy in AML Xenograft Models
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Compound Model Dosing Key Outcomes Reference

SH1573
Patient-Derived

Xenograft (PDX)

15, 45 mg/kg

daily

Reduced 2-HG,

induced

differentiation,

prolonged

survival

[1]

Enasidenib (AG-

221)
PDX 45 mg/kg daily

Reduced 2-HG,

induced

differentiation,

prolonged

survival

[1]

Ivosidenib (AG-

120)

Cell Line-Derived

Xenograft (CDX)
150 mg/kg daily

Reduced tumor

2-HG, induced

differentiation

[6]

Olutasidenib (FT-

2102)
PDX

150 mg twice

daily
N/A [5]

Table 3: Clinical Trial Overview

Compound Phase Population
Overall
Response
Rate (ORR)

Reference

SH1573 Phase 1
R/R AML with

IDH2 mutation
Ongoing [7]

Enasidenib (AG-

221)
Approved

R/R AML with

IDH2 mutation
40.3% [8][9]

Ivosidenib (AG-

120)
Approved

R/R or newly

diagnosed AML

with IDH1

mutation

41.6% (R/R),

42.9% (newly

diagnosed)

[4]

Olutasidenib (FT-

2102)
Approved

R/R AML with

IDH1 mutation
46% [5]
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Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate independent

validation and comparison.

Mutant IDH2 Enzymatic Activity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound

against the mutant IDH2 enzyme.

Materials:

Recombinant human mIDH2 R140Q enzyme

α-Ketoglutarate (α-KG)

NADPH

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 0.1% BSA)

Test compound (e.g., SH1573)

384-well microplate

Plate reader capable of measuring absorbance at 340 nm

Procedure:

Prepare serial dilutions of the test compound in assay buffer.

Add 5 µL of the test compound dilutions to the wells of a 384-well plate.

Add 10 µL of a solution containing the mIDH2 R140Q enzyme to each well.

Incubate for 15 minutes at room temperature.

Initiate the reaction by adding 10 µL of a substrate solution containing α-KG and NADPH.
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Immediately measure the decrease in absorbance at 340 nm every minute for 30 minutes,

corresponding to the oxidation of NADPH.

Calculate the rate of reaction for each compound concentration.

Plot the reaction rates against the logarithm of the compound concentrations and fit the data

to a four-parameter logistic equation to determine the IC50 value.

2-HG Measurement in AML Cells by LC-MS/MS
Objective: To quantify the intracellular levels of 2-hydroxyglutarate (2-HG) in AML cells following

treatment with a test compound.

Materials:

AML cell line with an IDH2 mutation (e.g., TF-1 R140Q)

Test compound (e.g., SH1573)

Cell culture medium and supplements

Methanol

Internal standard (e.g., 13C5-2-HG)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

Seed AML cells in a 6-well plate and treat with various concentrations of the test compound

for 72 hours.

Harvest the cells by centrifugation and wash with ice-cold PBS.

Lyse the cells by adding a cold methanol/water (80:20) solution containing the internal

standard.

Vortex and incubate on ice for 20 minutes.
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Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

Analyze the supernatant using an LC-MS/MS system equipped with a suitable column for

polar metabolite separation.

Quantify the amount of 2-HG by comparing the peak area of the analyte to that of the

internal standard, using a standard curve for absolute quantification.

AML Cell Differentiation Assessment by Flow Cytometry
Objective: To evaluate the ability of a test compound to induce myeloid differentiation in AML

cells.

Materials:

AML cell line with an IDH2 mutation (e.g., TF-1 R140Q)

Test compound (e.g., SH1573)

Cell culture medium and supplements

Fluorescently-conjugated antibodies against myeloid differentiation markers (e.g., CD11b,

CD15)

Flow cytometer

Procedure:

Treat AML cells with the test compound for 5-7 days.

Harvest the cells and wash with FACS buffer (PBS with 2% FBS).

Resuspend the cells in FACS buffer and add the fluorescently-conjugated antibodies.

Incubate for 30 minutes on ice in the dark.

Wash the cells to remove unbound antibodies.

Resuspend the cells in FACS buffer and analyze on a flow cytometer.
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Quantify the percentage of cells expressing the differentiation markers (e.g., CD11b+,

CD15+) to assess the extent of myeloid differentiation.

Experimental Workflow and Logical Relationships
The following diagram illustrates a typical preclinical workflow for the evaluation of a novel anti-

leukemic agent like SH1573.
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Preclinical Experimental Workflow for Anti-Leukemic Drug Evaluation
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A typical preclinical experimental workflow for evaluating an anti-leukemic compound.
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Conclusion
SH1573 demonstrates a promising preclinical profile as a selective mIDH2 inhibitor with potent

anti-leukemic activity. Its ability to effectively reduce 2-HG levels and induce differentiation in

AML models is comparable, and in some aspects superior, to the approved mIDH2 inhibitor

Enasidenib. Further clinical investigation is warranted to fully elucidate its therapeutic potential

in patients with mIDH2-mutated AML. This guide provides a foundational framework for

researchers to design and interpret independent validation studies of SH1573 and other

emerging anti-leukemic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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